N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the benzofuran class, which is known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and appropriate amines. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or copper-based catalysts.
Solvents: Solvents such as dichloromethane, ethanol, or dimethylformamide (DMF) are frequently used.
Temperature: Reactions are usually conducted at elevated temperatures ranging from 60°C to 120°C.
Reaction Time: The reaction time can vary from a few hours to several days, depending on the specific synthetic route.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, DMF.
Catalysts: Palladium, copper-based catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide
Uniqueness
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its methoxybenzofuran moiety may contribute to enhanced biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(10-14-6-7-17-15(11-14)8-9-25-17)22-21(23)19-12-16-4-3-5-18(24-2)20(16)26-19/h3-7,11-13H,8-10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSYCHXWCOSEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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